N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C14H11N3O5 It is characterized by the presence of methoxy, nitro, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide typically involves the nitration of 4-methoxyaniline followed by acylation. One common method includes the following steps:
Nitration: 4-methoxyaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-methoxy-2-nitroaniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-amino-2-nitroaniline and 4-amino-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 4-methoxy-2-nitroaniline.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-methoxy-2-nitroaniline: Lacks the benzamide group.
4-nitrobenzamide: Lacks the methoxy and nitro groups on the phenyl ring.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H11N3O6 |
---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O6/c1-23-11-6-7-12(13(8-11)17(21)22)15-14(18)9-2-4-10(5-3-9)16(19)20/h2-8H,1H3,(H,15,18) |
InChI Key |
FDNBTWDCFRAGEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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